molecular formula C24H35FO5Si B1390864 (2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate CAS No. 1056139-14-0

(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate

Cat. No. B1390864
M. Wt: 450.6 g/mol
InChI Key: QVDQBZSBIDKRJR-MNBHBKLXSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains two ester groups (diethyl dicarboxylate), a biphenyl group, a fluorine atom, and a tert-butyldimethylsilyl ether group .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the ester and silyl ether groups. The ester could undergo reactions such as hydrolysis, reduction, or nucleophilic acyl substitution. The silyl ether group could be removed under acidic or fluoride ion conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any impurities, and the conditions (temperature, pressure, etc.) under which it’s stored .

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the compound would provide detailed information about its potential hazards, safe handling procedures, and emergency response guidelines .

properties

IUPAC Name

diethyl (1S,2S)-4-[tert-butyl(dimethyl)silyl]oxy-3-(4-fluorophenyl)cyclohex-4-ene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35FO5Si/c1-8-28-22(26)18-14-15-19(30-31(6,7)24(3,4)5)20(21(18)23(27)29-9-2)16-10-12-17(25)13-11-16/h10-13,15,18,20-21H,8-9,14H2,1-7H3/t18-,20?,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDQBZSBIDKRJR-MNBHBKLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC=C(C(C1C(=O)OCC)C2=CC=C(C=C2)F)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC=C(C([C@@H]1C(=O)OCC)C2=CC=C(C=C2)F)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35FO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate
Reactant of Route 3
Reactant of Route 3
(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate
Reactant of Route 4
Reactant of Route 4
(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate
Reactant of Route 5
Reactant of Route 5
(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate
Reactant of Route 6
Reactant of Route 6
(2S,3S)-diethyl 6-((tert-butyldimethylsilyl)oxy)-4'-fluoro-1,2,3,4-tetrahydro-[1,1'-biphenyl]-2,3-dicarboxylate

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